molecular formula C15H19BrO3 B8159536 tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate

tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate

Cat. No.: B8159536
M. Wt: 327.21 g/mol
InChI Key: ACMFWUINYMLPHM-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a cyclopropylmethoxy group attached to a benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the use of bromine or a brominating agent under controlled conditions to achieve selective bromination. The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions using cyclopropylmethanol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. It can be used to study enzyme interactions, receptor binding, and other biological processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

  • tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate
  • tert-Butyl 2-bromo-5-(methoxy)benzoate
  • tert-Butyl 2-bromo-5-(methyl)benzoate

Comparison: Compared to similar compounds, tert-Butyl 2-bromo-5-(cyclopropylmethoxy)benzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-bromo-5-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-15(2,3)19-14(17)12-8-11(6-7-13(12)16)18-9-10-4-5-10/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMFWUINYMLPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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